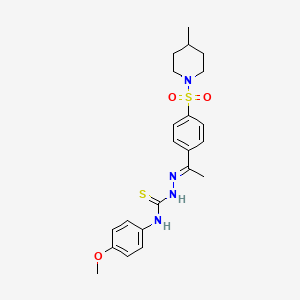
Apoptotic agent-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apoptotic agent-4 is a compound known for its ability to induce apoptosis, a form of programmed cell death Apoptosis is a crucial process in maintaining cellular homeostasis and is involved in various physiological and pathological conditions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of apoptotic agent-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route may vary depending on the desired purity and yield. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions: Apoptotic agent-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like hydroxide ions, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Apoptotic agent-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in cell biology research to study apoptosis and its regulation.
Medicine: Investigated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery.
作用机制
The mechanism of action of apoptotic agent-4 involves the activation of apoptotic pathways, leading to cell death. This compound targets specific molecular pathways, including the intrinsic and extrinsic pathways of apoptosis. It may interact with proteins such as B-cell lymphoma 2 (BCL-2) family members, promoting the release of cytochrome c from mitochondria and activating caspases, which are proteases that execute apoptosis.
相似化合物的比较
Apoptotic agent-4 can be compared with other pro-apoptotic compounds such as:
Vitamin E: Known for its antioxidant properties and ability to induce apoptosis in cancer cells.
Curcumin: A natural compound with anti-inflammatory and pro-apoptotic effects.
Quercetin: A flavonoid that promotes apoptosis and has potential anti-cancer properties.
Resveratrol: A polyphenol with pro-apoptotic and anti-cancer activities.
Genistein: An isoflavone that induces apoptosis and has been studied for its anti-cancer potential.
Uniqueness: this compound is unique in its specific molecular targets and pathways involved in inducing apoptosis. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for cancer therapy.
属性
分子式 |
C22H28N4O3S2 |
|---|---|
分子量 |
460.6 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-3-[(E)-1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]ethylideneamino]thiourea |
InChI |
InChI=1S/C22H28N4O3S2/c1-16-12-14-26(15-13-16)31(27,28)21-10-4-18(5-11-21)17(2)24-25-22(30)23-19-6-8-20(29-3)9-7-19/h4-11,16H,12-15H2,1-3H3,(H2,23,25,30)/b24-17+ |
InChI 键 |
UZUXNVRRJOOMSC-JJIBRWJFSA-N |
手性 SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C(=N/NC(=S)NC3=CC=C(C=C3)OC)/C |
规范 SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=NNC(=S)NC3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















